(5-Methyl-2-nitrophenyl)phosphonic acid
CAS No.:
Cat. No.: VC18562208
Molecular Formula: C7H8NO5P
Molecular Weight: 217.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8NO5P |
|---|---|
| Molecular Weight | 217.12 g/mol |
| IUPAC Name | (5-methyl-2-nitrophenyl)phosphonic acid |
| Standard InChI | InChI=1S/C7H8NO5P/c1-5-2-3-6(8(9)10)7(4-5)14(11,12)13/h2-4H,1H3,(H2,11,12,13) |
| Standard InChI Key | GMKUXZNZPRWWSH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)[N+](=O)[O-])P(=O)(O)O |
Introduction
Synthesis Methods
Industrial-Scale Production
The synthesis of (5-methyl-2-nitrophenyl)phosphonic acid derivatives often begins with tri-m-cresyl phosphate. A patented method involves:
Alternative Routes
Phosphonic acid derivatives are also synthesized via Pudovik reactions or nucleophilic substitutions. For example, α-hydroxyphosphonates can be prepared by reacting aldehydes with dialkyl phosphites in the presence of a base .
Chemical Properties
Structural Features
The compound’s phenyl ring contains a nitro group at the 2-position and a methyl group at the 5-position, creating steric hindrance and electronic effects that influence reactivity. The phosphonic acid moiety enhances solubility in polar solvents and enables coordination with metal ions .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1206 cm⁻¹ (P=O stretch) and 3418 cm⁻¹ (O-H stretch) .
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NMR: ¹H NMR signals at δ 2.24 ppm (methyl group) and δ 8.21 ppm (aromatic protons adjacent to nitro) .
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Mass Spectrometry: Molecular ion peak at m/z 217.12 [M+H]⁺ .
Applications
Agrochemicals
The compound is a precursor to herbicides such as O-ethyl-O-(5-methyl-2-nitrophenyl)-N-sec-butylphosphoroamidothioate, which exhibits low mammalian toxicity and potent herbicidal activity .
Pharmaceuticals
Phosphonic acid derivatives inhibit enzymes like autotaxin (ATX), a target in cancer therapy. Structural analogs of (5-methyl-2-nitrophenyl)phosphonic acid have demonstrated antileishmanial and antitumor activity .
Material Science
The phosphonic acid group chelates metal ions, making the compound useful in corrosion inhibition and surface functionalization .
Interaction Studies
Enzyme Inhibition
Phosphonic acids bind to enzyme active sites via hydrogen bonding and electrostatic interactions. For instance, ATX inhibition occurs through competitive binding to the hydrophobic pocket, disrupting lysophosphatidic acid (LPA) production .
Metal Coordination
The compound forms stable complexes with transition metals (e.g., Fe³⁺, Al³⁺), enhancing its utility in water treatment and catalysis .
Comparison with Analogous Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methyl-4-nitrophenyl methylphosphonic acid | C₈H₁₀NO₅P | Nitro at 4-position; lower herbicidal activity |
| Phenyl methylphosphonate | C₇H₉O₄P | Lacks nitro group; used as an insecticide |
| 4-Nitrophenyl methylphosphonate | C₇H₈NO₄P | Higher solubility in organic solvents |
The ortho-nitro and para-methyl substitution in (5-methyl-2-nitrophenyl)phosphonic acid optimizes steric and electronic properties for agrochemical applications .
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